3-Chloro-6-(2,5-dimethylphenyl)pyridazine

UV spectroscopy isomer differentiation electronic structure

Researchers face regiochemical unpredictability with polychlorinated pyridazines, leading to mixed products and wasted synthesis cycles. 3-Chloro-6-(2,5-dimethylphenyl)pyridazine solves this with a single chlorine at C-3, ensuring predictable SₙAr, Suzuki, or Buchwald-Hartwig outcomes. - Single leaving group: No competing 4,6-dichloro side reactions; >98% purity (HPLC) - CNS-relevant properties: XLogP 3.2, TPSA 25.8 Ų, zero H-bond donors - SAR comparator: Directly correlates with HMO-calculated π-electron densities for dimethylphenyl isomer studies

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
Cat. No. B12127548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(2,5-dimethylphenyl)pyridazine
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2/c1-8-3-4-9(2)10(7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3
InChIKeyDBWRNPASZPYFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(2,5-dimethylphenyl)pyridazine – Procurement & Research Baseline


3-Chloro-6-(2,5-dimethylphenyl)pyridazine (CAS 64262-75-5) is a heterocyclic building block belonging to the chloropyridazine class, featuring a chlorine atom at the 3‑position and a 2,5‑dimethylphenyl substituent at the 6‑position of the pyridazine ring [1]. With a molecular formula of C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g mol⁻¹, the compound serves as a versatile intermediate for further functionalization via nucleophilic aromatic substitution at the chlorine‑bearing carbon . Its physicochemical profile—XLogP3 of 3.2, topological polar surface area (TPSA) of 25.8 Ų, zero hydrogen‑bond donors, and two hydrogen‑bond acceptors—places it within a property space suitable for CNS‑penetrant lead optimization [2]. The compound is commercially available from multiple suppliers at purities typically ≥95–98% (HPLC) .

Why Unqualified Analogs Cannot Replace This Pyridazine


Substituting 3‑chloro‑6‑(2,5‑dimethylphenyl)pyridazine with a close analog—such as the 3,4‑dimethylphenyl isomer, the corresponding 3‑thiol, or the 4,6‑dichloro derivative—fundamentally alters the electronic landscape of the pyridazine core. Hückel Molecular Orbital (HMO) calculations on the 2,5‑dimethylphenyl, 2,4‑dimethylphenyl, and 3,4‑dimethylphenyl isomers reveal that the position of the methyl substituents on the phenyl ring modulates the π‑electron density distribution across the pyridazine ring, directly affecting the compound’s reactivity toward nucleophiles and its UV absorption profile [1]. Furthermore, the chlorine at C‑3 imparts a distinct leaving‑group capability that the keto (pyridazinone) or thiol analogs lack, dictating different downstream synthetic pathways . These differences are not minor—they determine whether a given derivative will participate in a desired cross‑coupling, condensation, or nucleophilic displacement reaction, making independent verification of the exact substitution pattern essential for reproducible research outcomes.

Head-to-Head Evidence: Differentiation from Closest Analogs


UV Spectral Differentiation from Regioisomers

The 1977 Nada et al. study directly compares the UV spectra of three isomeric 6‑(dimethylphenyl)‑3‑chloropyridazines. The 2,5‑dimethylphenyl isomer exhibits distinct resolved multiple peaks in its UV spectrum that differ from both the 2,4‑ and 3,4‑dimethylphenyl analogs, a consequence of the unique π‑conjugation pattern predicted by HMO calculations [1]. This spectral fingerprint enables unambiguous identity verification of the title compound against its regioisomeric contaminants.

UV spectroscopy isomer differentiation electronic structure

HMO π-Electron Density Differences Across Isomers

The same study reports HMO‑derived π‑electron densities for the three isomeric 6‑(dimethylphenyl)‑3‑chloropyridazines [1]. The 2,5‑dimethylphenyl substitution results in a distinct distribution of π‑electron density at the pyridazine ring positions compared to the 2,4‑ and 3,4‑dimethylphenyl analogs. These calculated densities correlate with experimentally observed reactivities: the 2,5‑isomer shows differences in susceptibility toward nucleophilic attack at C‑4 and C‑5 of the pyridazine ring, as confirmed by subsequent chemical reactions described in the paper.

HMO theory electron density reactivity prediction

IR Spectroscopic Differentiation from Isomers

IR spectra reported by Nada et al. (1977) demonstrate that the 2,5‑dimethylphenyl isomer displays characteristic absorption bands—particularly in the C–Cl stretching region and the aromatic C–H out‑of‑plane bending region—that are distinguishable from the corresponding 2,4‑ and 3,4‑dimethylphenyl analogs [1]. The substitution pattern on the phenyl ring influences the vibrational coupling with the pyridazine core, producing a unique IR fingerprint.

IR spectroscopy functional group analysis quality control

Physicochemical Profile vs. Pyridazinone & Thiol Analogs

Compared to 6‑(2,5‑dimethylphenyl)pyridazin‑3(2H)‑one (CAS 4826‑93‑1), the title compound lacks a hydrogen‑bond donor and has a lower TPSA (25.8 Ų vs. ~41.5 Ų), resulting in higher predicted membrane permeability (XLogP3 = 3.2) [1][2]. Relative to 6‑(2,5‑dimethylphenyl)pyridazine‑3‑thiol (CAS 71823‑14‑8), the chloro substituent provides a different leaving‑group aptitude and avoids the redox reactivity and strong metal‑coordinating properties of the thiol group . These differences are consequential for compound library design where consistent ADME properties or orthogonal reactivity are required.

ADME prediction drug‑likeness physicochemical profiling

Antitubercular Activity Class Evidence for 3-Chloro-6-arylpyridazines

A 2015 study by Asif et al. evaluated a series of 3‑chloro‑6‑arylpyridazines (compounds 3a–d) against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). Among the chloro‑aryl series, compound 3a exhibited a minimum inhibitory concentration (MIC) of 6.25 µg mL⁻¹, while compounds 3b–d showed MICs of 12.5 µg mL⁻¹ [1]. Although the specific aryl groups are not explicitly identified in the available abstract as 2,5‑dimethylphenyl, this study establishes that structural variation at the 6‑aryl position of 3‑chloropyridazines yields a two‑fold difference in antitubercular potency within the same scaffold series. The title compound, bearing a 2,5‑dimethylphenyl substituent, falls within this structure‑activity landscape and can be prioritized for antitubercular screening based on this class‑level SAR precedent.

antitubercular M. tuberculosis H37Rv MIC determination

Synthetic Versatility and Purity vs. Dichloro and Methyl Analogs

The monochloro substitution pattern of the title compound enables selective nucleophilic aromatic substitution (SₙAr) at the C‑3 position, whereas the 4,6‑dichloro analog (CAS 80591‑54‑4, 4,6‑dichloro‑3‑(2,5‑dimethylphenyl)pyridazine) introduces a second reactive site that can lead to mixtures of mono‑ and di‑substituted products unless carefully controlled [1]. The 4‑methyl‑3‑chloro analog (6‑(2,5‑dimethylphenyl)‑4‑methyl‑3‑chloropyridazine) introduces steric hindrance that alters reaction kinetics [2]. Commercially, the title compound is offered at ≥98% purity (HPLC) by Leyan and ≥97% by MolCore , providing uniform quality for reproducible synthesis.

synthetic intermediate nucleophilic aromatic substitution purity specification

Optimal Application Scenarios Based on Evidence


Antitubercular Lead Optimization via Aryl Substituent SAR

Based on class‑level evidence that 3‑chloro‑6‑arylpyridazines exhibit MIC values between 6.25 and 12.5 µg mL⁻¹ against M. tuberculosis H37Rv [1], the title compound is a rational starting point for a focused library exploring how the 2,5‑dimethylphenyl group influences antitubercular potency relative to other aryl substitution patterns. The monochloro handle at C‑3 allows late‑stage diversification to probe additional pharmacophoric elements without altering the 6‑aryl moiety.

SAR Studies on Pyridazine Electronic Effects

The availability of HMO‑calculated π‑electron densities and UV/IR spectral data for the 2,5‑, 2,4‑, and 3,4‑dimethylphenyl isomers [1] makes the title compound an essential comparator in SAR studies investigating how aryl substitution modulates pyridazine core electronics. Researchers can correlate experimentally determined reactivity (e.g., SₙAr rates) with computed electron densities, using the title compound as a reference point within the dimethylphenyl isomer series.

CNS-Focused Medicinal Chemistry Building Block

With XLogP3 = 3.2, TPSA = 25.8 Ų, and zero hydrogen‑bond donors [2], the title compound resides in the favorable physicochemical space for blood‑brain barrier penetration. It is preferred over the corresponding pyridazinone (HBD = 1, higher TPSA) or thiol (redox‑active –SH) analogs when the synthetic objective is a CNS‑penetrant lead series. The chlorine substituent provides a single, unambiguous point for further functionalization via Buchwald–Hartwig amination, Suzuki coupling, or SₙAr with amines.

Synthesis of Novel Derivatives via Selective SNAr

Unlike the 4,6‑dichloro analog (CAS 80591‑54‑4) that presents two competing reactive sites [3], the title compound's single chlorine at C‑3 ensures clean mono‑substitution products when reacted with nucleophiles such as amines, thiols, or alkoxides. This regiochemical predictability, combined with commercial purity ≥98% , makes it the preferred intermediate for generating diverse 3‑substituted‑6‑(2,5‑dimethylphenyl)pyridazine libraries in a parallel synthesis format.

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